molecular formula C20H27N3O2 B12680694 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N',N',2-pentamethyl-5-(phenylmethyl)- CAS No. 162152-05-8

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N',N',2-pentamethyl-5-(phenylmethyl)-

Cat. No.: B12680694
CAS No.: 162152-05-8
M. Wt: 341.4 g/mol
InChI Key: XTJRQWPELRAXOD-UHFFFAOYSA-N
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Description

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Substituents: The ethyl, methyl, and phenylmethyl groups are introduced through various alkylation and acylation reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and alkyl halides or acyl chlorides as reagents.

    Amidation: The final step involves the conversion of carboxylic acid groups to amides using reagents such as thionyl chloride followed by reaction with an amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

    Amidation and Esterification: The carboxamide groups can undergo further reactions to form esters or other amide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrroles and their derivatives.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.

    Industry: Used in the development of advanced materials, such as conducting polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple substituents allow it to fit into binding pockets of target proteins, modulating their activity. The exact pathways involved depend on the specific biological context, but they often include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- can be compared with other pyrrole derivatives, such as:

    1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar in having multiple substituents on the pyrrole ring but differs in the nature and position of these substituents.

    1H-Pyrrole, 2-ethyl-: Lacks the complexity of multiple substituents and amide groups, making it less versatile in applications.

    1H-Pyrrole, 3-ethyl-: Similar to 1H-Pyrrole, 2-ethyl- but with a different substitution pattern, affecting its chemical reactivity and applications.

The uniqueness of 1H-Pyrrole-3,4-dicarboxamide, 1-ethyl-N,N,N’,N’,2-pentamethyl-5-(phenylmethyl)- lies in its combination of multiple methyl groups, an ethyl group, and a phenylmethyl group, which confer distinct chemical properties and potential for diverse applications.

Properties

CAS No.

162152-05-8

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-benzyl-1-ethyl-3-N,3-N,4-N,4-N,5-pentamethylpyrrole-3,4-dicarboxamide

InChI

InChI=1S/C20H27N3O2/c1-7-23-14(2)17(19(24)21(3)4)18(20(25)22(5)6)16(23)13-15-11-9-8-10-12-15/h8-12H,7,13H2,1-6H3

InChI Key

XTJRQWPELRAXOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)N(C)C)C(=O)N(C)C)C

Origin of Product

United States

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